4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride
描述
4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride (CAS: 1628047-87-9) is a thiomorpholine derivative featuring a sulfone group (1,1-dione) and a 3-aminomethylphenyl substituent. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications .
属性
IUPAC Name |
[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c12-9-10-2-1-3-11(8-10)13-4-6-16(14,15)7-5-13;;/h1-3,8H,4-7,9,12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMASXAXIYVQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC(=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride, with the CAS Number 2251053-21-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18Cl2N2O2S
- Molecular Weight : 292.25 g/mol
- Structure : The compound features a thiomorpholine ring substituted with an aminomethyl phenyl group.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-[3-(Aminomethyl)phenyl]thiomorpholine have been evaluated for their effectiveness against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[3-(Aminomethyl)phenyl]thiomorpholine | E. coli | 12.5 µg/mL |
| 4-[3-(Aminomethyl)phenyl]thiomorpholine | S. aureus | 6.25 µg/mL |
These findings suggest that the compound may act as an effective antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antiparasitic Activity
The compound has shown promise in antiparasitic applications. Research indicates that related thiomorpholine derivatives can disrupt metabolic pathways in parasites, leading to increased levels of reactive oxygen species (ROS), which are detrimental to parasite viability.
- Mechanism : The compound appears to function by inhibiting key enzymes involved in the redox metabolism of parasites, thus inducing oxidative stress and cell death .
Study on Leishmaniasis
In a controlled study involving Leishmania panamensis, the compound was tested for its cytotoxic effects on infected human cells. Results demonstrated that treatment with the compound resulted in a significant reduction in intracellular amastigote viability, showcasing its potential as an antileishmanial agent.
- Experimental Setup : U-937 human cells were infected with L. panamensis and treated with varying concentrations of the compound (50 µg/mL to 200 µg/mL). The viability was assessed using the MTT assay .
Study on Malaria
Another study explored the effects of thiomorpholine derivatives on Plasmodium falciparum, the causative agent of malaria. The compounds were assessed for their ability to inhibit parasite growth.
- Findings : The results indicated that certain derivatives exhibited EC50 values below 10 µM, indicating potent antimalarial activity .
The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Compounds similar to this thiomorpholine have been shown to inhibit trypanothione reductase (TR), a crucial enzyme in trypanosomatids.
- ROS Generation : By disrupting redox balance within parasites, these compounds lead to increased ROS levels, causing oxidative damage and cell death .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues of Thiomorpholine-1,1-dione Derivatives
Compound A : 4-(4-Nitrophenyl)thiomorpholine
- Structure : Thiomorpholine core with a 4-nitrophenyl substituent.
- Synthesis: Prepared via base-mediated reactions using 4-chloronitrobenzene and thiomorpholine in 1-butanol .
- Key Differences: The nitro group is strongly electron-withdrawing, contrasting with the electron-donating aminomethyl group in the primary compound. Lacks the dihydrochloride salt, resulting in lower solubility in polar solvents compared to the primary compound .
Compound B : 4-[(4-Bromo-3-fluorophenyl)methyl]-1λ⁶-thiomorpholine-1,1-dione Dihydrochloride (CAS: 1628047-87-9)
- Structure : Bromo-fluorophenylmethyl substituent attached to the thiomorpholine-1,1-dione core.
- Shares the dihydrochloride salt, suggesting comparable solubility to the primary compound .
Compound C : 3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine Dihydrochloride
- Structure : Pyrazole ring substituted at the thiomorpholine core.
- Properties :
- Key Differences :
- Heterocyclic substituent vs. aromatic phenyl in the primary compound, altering pharmacokinetic profiles.
Functional and Application Differences
- Electrochemical Properties: The primary compound’s aminomethyl group enhances nucleophilicity, making it reactive in cross-coupling reactions, whereas Compound A’s nitro group favors electrophilic substitution .
- Pharmaceutical Potential: Dihydrochloride salts (primary compound, Compounds B and C) are preferred in drug formulations for improved bioavailability . Compound B’s bromo-fluoro substituent may target halogen-binding enzymes, while the primary compound’s aminomethyl group could interact with amine receptors .
Research Findings and Implications
- Synthetic Flexibility : Thiomorpholine-1,1-dione derivatives are amenable to combinatorial synthesis, as seen in Compound A and the primary compound .
- Salt-Dependent Solubility : Dihydrochloride forms (primary compound, Compounds B and C) exhibit superior solubility, critical for in vitro assays and formulation .
- Substituent-Driven Bioactivity: The aminomethyl group in the primary compound may offer advantages in central nervous system (CNS) drug design due to its ability to cross the blood-brain barrier, unlike the nitro group in Compound A .
常见问题
Q. What are the recommended synthetic pathways for 4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step routes, including thiomorpholine ring formation followed by dihydrochloride salt preparation. Key steps:
Thiomorpholine Core : Use thiomorpholine-1,1-dione as a precursor, functionalizing the phenyl ring via nucleophilic substitution or cross-coupling reactions .
Aminomethylation : Introduce the aminomethyl group at the 3-position of the phenyl ring using reductive amination or Mannich reactions .
Chirality Control : Employ asymmetric synthesis techniques (e.g., chiral auxiliaries or catalysts) to ensure enantiomeric purity. For example, enantiomeric resolution via crystallization or chromatography can isolate the desired stereoisomer .
- Validation : Monitor purity via HPLC with chiral columns and confirm stereochemistry using X-ray crystallography or circular dichroism .
Q. How can researchers optimize reaction conditions for synthesizing this compound under varying solvent and temperature parameters?
- Methodological Answer : Use statistical Design of Experiments (DoE) to systematically evaluate variables:
Factors : Solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd/C for coupling steps).
Response Variables : Yield, purity (HPLC), and reaction time.
Analysis : Apply response surface methodology (RSM) to identify optimal conditions. For instance, polar aprotic solvents may enhance nucleophilic substitution rates, while higher temperatures accelerate ring closure .
- Case Study : A similar thiomorpholine derivative achieved 85% yield in DMF at 60°C with 5 mol% catalyst .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm phenyl and thiomorpholine ring substituents. Key signals:
- Thiomorpholine protons: δ 3.5–4.5 ppm (sulfone groups deshield adjacent CH).
- Aminomethyl group: δ 2.8–3.2 ppm (broad singlet, exchangeable with DO) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.
- IR : Confirm sulfone (1150–1300 cm) and amine (3300–3500 cm) functional groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurotransmitter receptors, and what experimental validation is required?
- Methodological Answer :
In Silico Screening : Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with receptors (e.g., serotonin 5-HT or dopamine D). Focus on key residues (e.g., Asp155 in 5-HT) .
MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å).
Q. Validation :
- Radioligand Displacement Assays : Measure IC values using -ligands in HEK293 cells expressing target receptors.
- Functional Assays : cAMP or calcium flux assays to evaluate agonism/antagonism .
- Example : A structural analog showed nanomolar affinity for 5-HT (IC = 12 nM) via similar methods .
Q. What strategies resolve contradictions in pharmacological data between enantiomers of this compound?
- Methodological Answer :
- Comparative Profiling : Test both enantiomers in parallel assays (e.g., receptor binding, cytotoxicity). For example, (R)-enantiomers may show higher selectivity due to steric complementarity .
- Theoretical Frameworks : Apply the "lock-and-key" model to rationalize enantioselective interactions. Use molecular dynamics to visualize steric clashes or hydrogen-bonding mismatches .
- Case Study : The (S)-enantiomer of a related compound exhibited 10-fold lower activity due to unfavorable Van der Waals interactions .
Q. How can researchers integrate high-throughput screening (HTS) with cheminformatics to identify structural analogs with improved pharmacokinetic properties?
- Methodological Answer :
Q. HTS Workflow :
- Screen 10,000+ analogs in vitro for solubility (PAMPA) and metabolic stability (microsomal assays).
- Prioritize candidates with LogP < 3 and t > 60 min .
QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict ADME properties. Key descriptors: topological polar surface area (TPSA), hydrogen-bond donors/acceptors .
Hit-to-Lead : Optimize lead candidates via iterative SAR studies. For example, replacing the aminomethyl group with a pyrrolidine ring improved BBB penetration in a related compound .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported receptor binding affinities across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple sources (e.g., PubChem, ChEMBL) and normalize values using standardized assay protocols (e.g., consistent cell lines, ligand concentrations) .
- Error Sources : Control for batch effects (e.g., cell passage number) and ligand purity (validate via LC-MS).
- Case Study : A 20% variation in 5-HT IC values was traced to differences in membrane preparation methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
